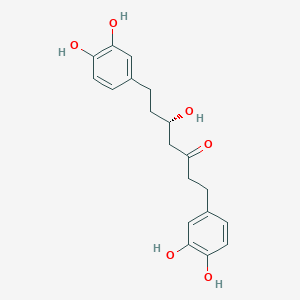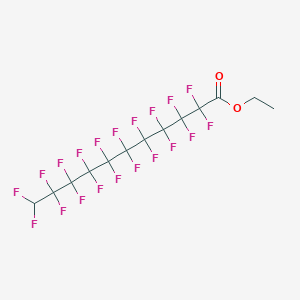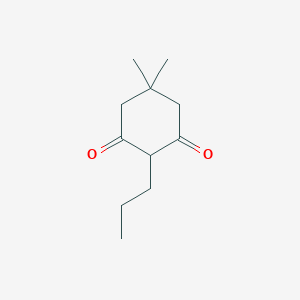
5,5-Dimethyl-2-propylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-propylcyclohexane-1,3-dione, also known as diketone, is a cyclic organic compound that is widely used in the chemical industry. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 68-70°C. Diketone is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications.
Mécanisme D'action
Diketone is a reactive molecule that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione can undergo nucleophilic addition reactions, which are important in the synthesis of chiral compounds.
Effets Biochimiques Et Physiologiques
Diketone is not known to have any significant biochemical or physiological effects. However, it is important to handle it with care as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Diketone is a useful intermediate in the synthesis of various organic compounds and is relatively easy to synthesize. However, it is important to handle it with care as it can be harmful if ingested or inhaled. Diketone is also sensitive to air and moisture and should be stored in a dry, air-tight container.
Orientations Futures
There are several future directions for research involving 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. One area of interest is the development of new synthetic methods for the preparation of chiral compounds using 5,5-Dimethyl-2-propylcyclohexane-1,3-dione as a starting material. Another area of interest is the study of the reactivity of 5,5-Dimethyl-2-propylcyclohexane-1,3-dione with other organic molecules, which could lead to the development of new chemical reactions. Additionally, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione could be used in the synthesis of new materials with unique properties, such as polymers and liquid crystals.
Méthodes De Synthèse
Diketone can be synthesized through a variety of methods, including the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to yield 5,5-Dimethyl-2-propylcyclohexane-1,3-dione.
Applications De Recherche Scientifique
Diketone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Diketone is also used in the synthesis of various natural products, such as vitamins and steroids.
Propriétés
Numéro CAS |
1919-64-8 |
|---|---|
Nom du produit |
5,5-Dimethyl-2-propylcyclohexane-1,3-dione |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5,5-dimethyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h8H,4-7H2,1-3H3 |
Clé InChI |
KLQDATMPJJSEHG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
SMILES canonique |
CCCC1C(=O)CC(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
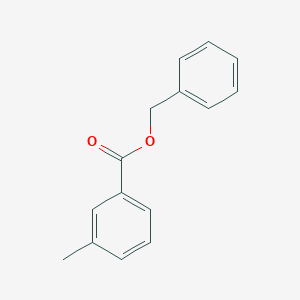
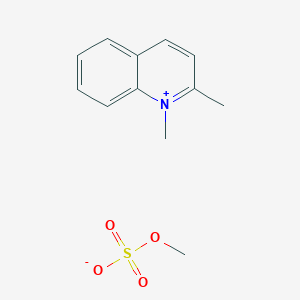
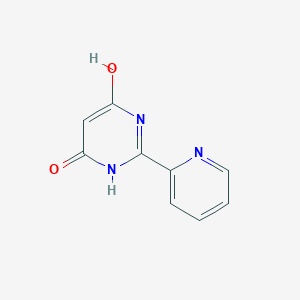
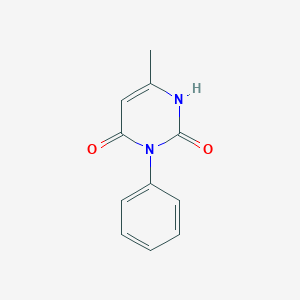
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
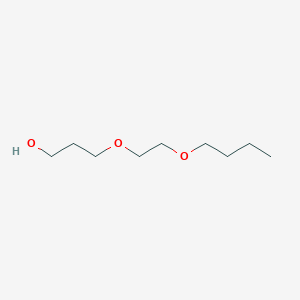

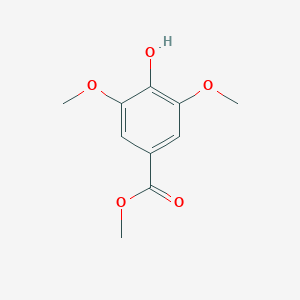
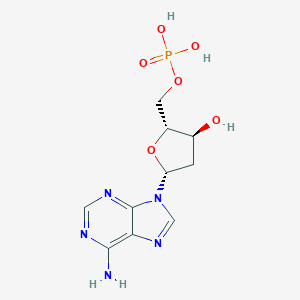
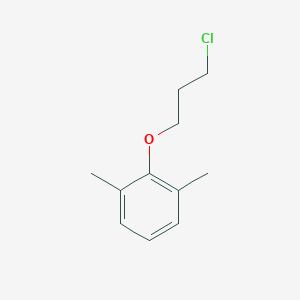
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
